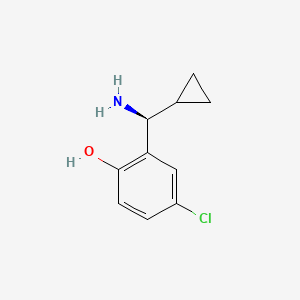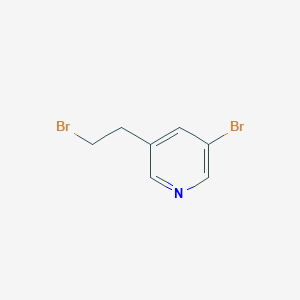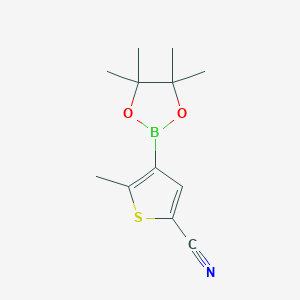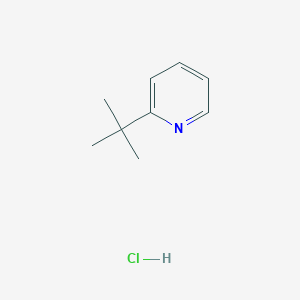
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 5th position, and an ethyl ester group at the 2nd position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate typically involves the bromination of 5-methoxyquinoline followed by esterification. One common method includes:
Bromination: 5-methoxyquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4th position.
Esterification: The resulting 4-bromo-5-methoxyquinoline is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-amino-5-methoxyquinoline-2-carboxylate or 4-thio-5-methoxyquinoline-2-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 4-bromo-5-methoxyquinoline-2-carboxylic acid.
科学研究应用
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar in structure but with a thiazole ring instead of a quinoline ring.
4-hydroxy-2-quinolones: Differ in the presence of a hydroxyl group and their specific biological activities.
Icosapent ethyl: Though structurally different, it shares some pharmacological properties in terms of anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC 名称 |
ethyl 4-bromo-5-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-8(14)12-9(15-10)5-4-6-11(12)17-2/h4-7H,3H2,1-2H3 |
InChI 键 |
XBGUPTCQMKUYSW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(C(=CC=C2)OC)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
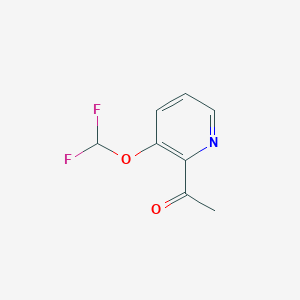
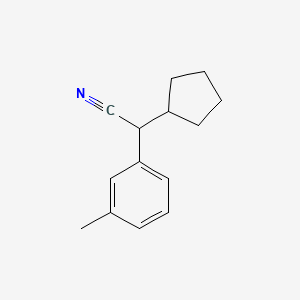
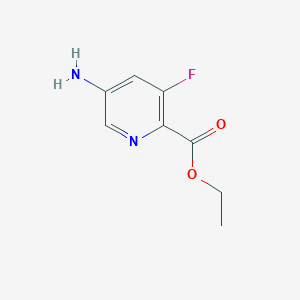

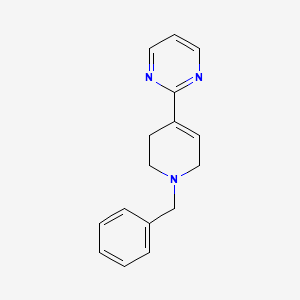
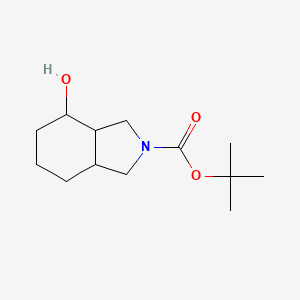
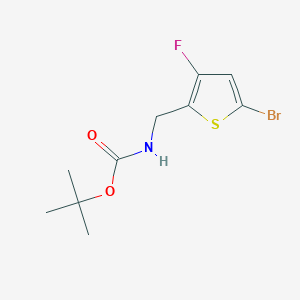
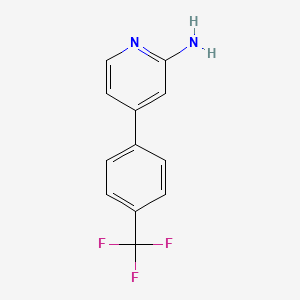
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
